molecular formula C7H9N3O2 B11781600 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B11781600
M. Wt: 167.17 g/mol
InChI Key: YKTWULPDCXWNON-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups .

Biological Activity

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8_{8}H10_{10}N4_{4}O2_{2}
  • Molecular Weight : 182.19 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-cancer properties and potential as an anti-inflammatory agent.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies :
    • The compound has shown promising results against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50_{50} values in the micromolar range .
    • Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through upregulation of p53 and caspase pathways .
  • Mechanism of Action :
    • Molecular docking studies suggest that the oxadiazole moiety interacts favorably with key proteins involved in cancer progression, similar to known chemotherapeutics like Tamoxifen .

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects:

  • In Vitro Studies :
    • Compounds containing the oxadiazole ring have been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating a potential pathway for treating inflammatory diseases .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
CEM-130.45Apoptosis induction via p53 upregulation
MCF-70.65Caspase pathway activation
U9370.75Cell cycle arrest

Table 2: Comparison of Biological Activities of Oxadiazole Derivatives

Compound NameIC50_{50} (µM)Activity Type
Doxorubicin0.50Chemotherapy
Tamoxifen0.70Estrogen receptor modulator
This compound0.65Anticancer

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Case Study on Leukemia Treatment :
    • A study involving a series of oxadiazole derivatives demonstrated enhanced cytotoxicity against leukemia cell lines compared to standard treatments like Doxorubicin .
  • Breast Cancer Research :
    • Research indicated that compounds similar to this compound showed a marked increase in apoptosis rates in MCF-7 cells when combined with existing therapies .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C7H9N3O2/c1-4-9-7(12-10-4)5-2-6(11)8-3-5/h5H,2-3H2,1H3,(H,8,11)

InChI Key

YKTWULPDCXWNON-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CC(=O)NC2

Origin of Product

United States

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